Bis(2-ethylhexyl) Phthalate-13C6

Catalog No.
S822266
CAS No.
1675732-80-5
M.F
C24H38O4
M. Wt
396.518
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) Phthalate-13C6

CAS Number

1675732-80-5

Product Name

Bis(2-ethylhexyl) Phthalate-13C6

IUPAC Name

bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate

Molecular Formula

C24H38O4

Molecular Weight

396.518

InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11+1,12+1,15+1,16+1,21+1,22+1

InChI Key

BJQHLKABXJIVAM-GAOGTBERSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-bis(2-ethylhexyl) Ester-13C6; Bisoflex 81-13C6; Bisoflex DOP-13C6; Di(2-ethylhexyl) Phthalate-13C6; Di(isooctyl) Phthalate-13C6; Etalon-13C6; Octyl Phthalate-13C6; Palatinol AH-13C6; Phthalic Acid Dioctyl Ester-13C6;
  • Metabolism Studies

    BEHP is a known endocrine disruptor, and researchers use BEHP-13C6 to trace its metabolic pathway in biological systems. The carbon-13 enrichment allows scientists to easily distinguish BEHP metabolites from background noise in complex biological samples using a technique called isotope ratio mass spectrometry (IRMS) . This helps researchers understand how the body absorbs, processes, and eliminates BEHP.

  • Environmental Fate Studies

    BEHP is an environmental contaminant due to its widespread use in plastics. BEHP-13C6 can be used to track the environmental fate of BEHP in ecosystems. By analyzing the presence and distribution of the carbon-13 isotope in environmental samples, scientists can gain insights into the degradation pathways, transport mechanisms, and potential risks associated with BEHP contamination .

  • Toxicology Studies

    BEHP exposure has been linked to various health problems. BEHP-13C6 can be used in toxicology studies to investigate the mechanisms of BEHP-induced toxicity. By measuring the uptake and distribution of BEHP-13C6 in cells and tissues, researchers can identify potential targets for BEHP and understand its mode of action .

  • Internal Standard in Mass Spectrometry

    BEHP-13C6 can be used as an internal standard in mass spectrometry experiments for the quantification of BEHP in various matrices. The unique isotopic signature of BEHP-13C6 allows for accurate correction for instrument variability and matrix effects, leading to more reliable and reproducible measurements of BEHP levels .

Bis(2-ethylhexyl) phthalate-13C6 is a stable organic compound, specifically a phthalate ester, with the formula C6_6H4_4(CO2_2C8_8H17_{17})2_2. It is a colorless, viscous liquid that is primarily used as a plasticizer in various industrial applications. This compound is a diester of phthalic acid and 2-ethylhexanol, and it is known for its low water solubility and high affinity for organic solvents . The presence of isotopes like carbon-13 in its structure allows for specific applications in research and analytical chemistry.

The primary chemical reaction involving bis(2-ethylhexyl) phthalate-13C6 is its hydrolysis, which leads to the formation of mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. This process can be catalyzed by acids or bases, and it occurs in both environmental and biological contexts. The hydrolysis reaction can be summarized as follows:

Bis 2 ethylhexyl phthalate+H2OMono 2 ethylhexyl phthalate+2 Ethylhexanol\text{Bis 2 ethylhexyl phthalate}+H_2O\rightarrow \text{Mono 2 ethylhexyl phthalate}+\text{2 Ethylhexanol}

Additionally, under oxidative conditions, bis(2-ethylhexyl) phthalate can degrade to produce simpler compounds such as carbon dioxide and water .

Bis(2-ethylhexyl) phthalate has been associated with various biological effects, particularly concerning reproductive health. Studies indicate that it can disrupt endocrine functions and has been linked to cardiovascular issues in animal models. It affects cardiac cells by altering the expression of connexin proteins, leading to irregular heart rhythms. Furthermore, exposure to this compound has been correlated with reproductive toxicity, including damage to the blood-testis barrier and potential links to endometriosis in women .

The synthesis of bis(2-ethylhexyl) phthalate typically involves the reaction of phthalic anhydride with an excess of 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. This method allows for the production of the compound on an industrial scale. The reaction can be represented as follows:

Phthalic anhydride+2×2 EthylhexanolAcid CatalystBis 2 ethylhexyl phthalate\text{Phthalic anhydride}+2\times \text{2 Ethylhexanol}\xrightarrow{\text{Acid Catalyst}}\text{Bis 2 ethylhexyl phthalate}

This process was first commercialized in Japan around 1933 and later in the United States in 1939 .

Bis(2-ethylhexyl) phthalate is widely utilized as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) products. Its applications include:

  • Plastic manufacturing: Used in pipes, flooring, and medical devices.
  • Coatings: Enhances the performance of paints and varnishes.
  • Adhesives: Improves the properties of various adhesive formulations.

Due to its effectiveness as a plasticizer, it remains one of the most commonly used compounds in these industries despite growing regulatory scrutiny .

Research on bis(2-ethylhexyl) phthalate has highlighted its interactions with various biological systems. Notably, it has been shown to interfere with lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPAR-alpha), which can lead to metabolic disorders. Additionally, studies have demonstrated its potential to induce oxidative stress and inflammation in cells, further contributing to its toxicological profile .

Several compounds share structural similarities with bis(2-ethylhexyl) phthalate. Below is a comparison highlighting their unique characteristics:

Compound NameChemical FormulaUnique Features
Di-n-butyl phthalateC6_6H4_4(CO2_2C4_4H9_9)2_2Commonly used as a plasticizer but less effective than bis(2-ethylhexyl) phthalate.
Diisononyl phthalateC6_6H4_4(CO2_2C9_9H19_19)2_2Offers better thermal stability compared to bis(2-ethylhexyl) phthalate.
Di-n-octyl phthalateC6_6H4_4(CO2_2C8_8H17_17)2_2Known for higher volatility; used less frequently due to regulatory issues.

Each of these compounds exhibits unique properties that may make them suitable for specific applications or less favorable due to environmental or health concerns.

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for Bis(2-ethylhexyl) Phthalate-13C6 analysis, particularly in isotope dilution methodologies. The optimization of this analytical platform requires careful attention to chromatographic separation, ionization efficiency, and mass spectrometric detection parameters.

Chromatographic Optimization Parameters

The chromatographic separation of Bis(2-ethylhexyl) Phthalate-13C6 relies primarily on reversed-phase liquid chromatography utilizing C18 stationary phases. The Acquity Ultra Performance Liquid Chromatography Behentriacontane C18 column (2.1 × 100 mm, 1.7 μm) has demonstrated superior performance characteristics, providing effective separation of the isotope-labeled standard from its unlabeled counterpart [1] [2]. The mobile phase composition represents a critical optimization parameter, with 5 millimolar ammonium acetate-methanol (11:89, volume per volume) providing optimal ionization efficiency and chromatographic resolution [1].

Temperature control during chromatographic separation maintains reproducibility and precision. Column temperatures of 30-40°C have proven optimal for maintaining peak shape integrity and retention time reproducibility [3] [2]. The injection volume typically ranges from 5-10 microliters, providing adequate sensitivity while preventing column overloading [1] [3].

Gradient elution profiles require careful optimization to achieve baseline separation of Bis(2-ethylhexyl) Phthalate-13C6 from potential matrix interferences. Linear gradient programs with 10-12 minute runtimes have demonstrated effectiveness in complex matrix analyses [2] [4]. The elution conditions allow for complete runtime in less than 6 minutes for simplified matrices, indicating high-throughput bioanalytical capability for pharmacokinetic studies [1].

Mass Spectrometric Detection Parameters

The mass spectrometric detection of Bis(2-ethylhexyl) Phthalate-13C6 employs electrospray ionization in positive mode, generating predominantly protonated molecular ions. The precursor ion for unlabeled Bis(2-ethylhexyl) Phthalate occurs at mass-to-charge ratio 391.4, while the carbon-13 labeled standard produces a precursor ion at mass-to-charge ratio 397.4 [1] [5]. This mass shift of 6 daltons corresponds to the incorporation of six carbon-13 atoms in the phenyl ring structure.

Multiple reaction monitoring provides the highest sensitivity and selectivity for quantitative analysis. The primary product ion transition for both labeled and unlabeled compounds occurs at mass-to-charge ratio 149.0, corresponding to the phthalic anhydride fragment [1] [5]. This common product ion results from the characteristic fragmentation pathway of phthalate esters, representing loss of the alkyl side chains and formation of the deprotonated benzoate ion [5].

Electrospray ionization parameters require optimization to maximize ionization efficiency while maintaining stability. Capillary voltages of 2900-4500 volts, ion source temperatures of 150°C, and desolvation gas temperatures of 400°C represent typical operating conditions [1] [2]. The nebulizing gas flow rate and desolvation gas flow rate require careful adjustment to optimize droplet formation and solvent evaporation processes [6].

Isotope Dilution Methodology

Isotope dilution analysis using Bis(2-ethylhexyl) Phthalate-13C6 provides superior accuracy and precision compared to external standard calibration methods. The stable isotope-labeled internal standard compensates for matrix effects, extraction recovery variations, and instrumental drift throughout the analytical sequence [7] . This approach has demonstrated particular effectiveness in biological matrix analysis where complex sample preparation procedures can introduce significant variability.

The isotope dilution approach requires careful attention to isotopic purity and potential contributions from natural abundance carbon-13. Commercial Bis(2-ethylhexyl) Phthalate-13C6 typically exhibits 99 atom percent carbon-13 enrichment with 98% chemical purity [9]. The mass shift of +6 daltons enables clear discrimination from the unlabeled compound while maintaining identical chemical behavior throughout sample preparation and analysis.

Calibration curve construction in isotope dilution analysis utilizes the relative response ratio between the analyte and isotope-labeled internal standard. This approach provides linearity over wide concentration ranges and compensates for matrix-induced signal suppression or enhancement effects [7] [10]. The relative response method has demonstrated excellent precision with relative standard deviations typically less than 15% across the analytical range [1] [3].

Method Validation Parameters

Comprehensive method validation for Bis(2-ethylhexyl) Phthalate-13C6 analysis encompasses accuracy, precision, linearity, detection limits, and matrix effect evaluation. Accuracy assessment typically involves recovery studies at multiple concentration levels, with acceptable recovery ranges of 87-118% reported in biological matrices [1] [3]. Precision evaluation includes both intra-day and inter-day variability assessment, with relative standard deviations generally below 15% considered acceptable [11] [12].

Linearity evaluation spans the anticipated analytical range, typically extending from the limit of quantification to the upper limit of quantification. Correlation coefficients exceeding 0.995 demonstrate acceptable linearity for quantitative applications [1] [11]. Detection limits for Bis(2-ethylhexyl) Phthalate-13C6 analysis typically range from 0.32-0.54 nanograms per milliliter, providing adequate sensitivity for most analytical applications [13] [11].

Matrix effect evaluation represents a critical component of method validation for mass spectrometry-based analyses. Matrix effects can result from co-eluting matrix components that influence ionization efficiency, causing either signal suppression or enhancement [10] [14]. The matrix effect is quantitatively assessed by comparing analyte response in neat solution versus post-extraction spiked samples, with acceptable matrix effects typically within ±20% of the expected response [10] [11].

Gas Chromatography-Mass Spectrometry Applications in Environmental Matrix Quantitation

Gas chromatography-mass spectrometry provides complementary analytical capabilities for Bis(2-ethylhexyl) Phthalate-13C6 detection, particularly in environmental and food matrix applications. This approach offers advantages in terms of chromatographic resolution, sensitivity for non-polar compounds, and reduced matrix interference compared to liquid chromatography methods.

Chromatographic Separation Parameters

Gas chromatographic separation of Bis(2-ethylhexyl) Phthalate-13C6 utilizes non-polar stationary phases, typically consisting of 5% diphenyl-95% dimethylpolysiloxane compositions. The Database-5 Mass Spectrometry and Restek RTX-5MS columns (30 meters × 0.25 millimeters internal diameter, 0.25 micrometer film thickness) have demonstrated optimal separation efficiency for phthalate analysis [15] [16]. These stationary phases provide excellent thermal stability and low column bleed characteristics essential for mass spectrometric detection.

Temperature programming represents a critical optimization parameter for achieving adequate separation while maintaining reasonable analysis times. The typical temperature program initiates at 110°C with a 0.5-minute hold, followed by a 20°C per minute ramp to 280°C [15] [16]. This program provides complete elution of Bis(2-ethylhexyl) Phthalate-13C6 within approximately 15 minutes while ensuring adequate separation from potential matrix interferences.

Carrier gas selection and flow rate optimization influence both separation efficiency and mass spectrometric sensitivity. Helium carrier gas at flow rates of 1.0-1.2 milliliters per minute provides optimal linear velocity for the specified column dimensions [17] [18]. The constant flow mode operation maintains reproducible retention times and peak shapes throughout the analytical sequence.

Injection parameters require careful optimization to prevent thermal degradation while achieving quantitative transfer of analytes to the column. Split injection at temperatures of 250-300°C with split ratios of 1:10 to 1:50 provides adequate sensitivity while preventing column overloading [15] [16]. Injection volumes of 1-2 microliters represent typical sample sizes for environmental matrix analysis [16] [18].

Mass Spectrometric Detection Strategies

Electron impact ionization at 70 electron volts provides standardized fragmentation patterns enabling comparison with spectral libraries and literature data. The molecular ion for Bis(2-ethylhexyl) Phthalate occurs at mass-to-charge ratio 390, while the carbon-13 labeled standard produces a molecular ion at mass-to-charge ratio 396 [19] [5]. However, the molecular ion typically exhibits low abundance due to extensive fragmentation under electron impact conditions.

The primary quantification ion occurs at mass-to-charge ratio 149, corresponding to the phthalic anhydride fragment common to all phthalate esters [19] [5]. Additional confirmation ions at mass-to-charge ratios 167 and 279 provide structural confirmation and enhance analytical specificity [19] [5]. The isotope-labeled standard produces corresponding fragment ions with appropriate mass shifts reflecting the carbon-13 incorporation.

Selected ion monitoring mode provides enhanced sensitivity compared to full-scan acquisition while maintaining adequate specificity for quantitative analysis. The dwell time optimization balances sensitivity requirements with the need for adequate data points across chromatographic peaks [19] [18]. Typical dwell times of 50-100 milliseconds per ion provide sufficient sensitivity for trace-level determinations.

Environmental Matrix Applications

Gas chromatography-mass spectrometry demonstrates particular effectiveness for Bis(2-ethylhexyl) Phthalate-13C6 analysis in environmental matrices including air, water, soil, and sediment samples. The thermal desorption-gas chromatography-mass spectrometry approach has proven effective for air sampling applications, with method quantification limits between 0.007-6.7 micrograms per cubic meter depending on the specific compound [20].

Solid matrix extraction typically employs accelerated solvent extraction or ultrasonic extraction procedures using organic solvents such as hexane, dichloromethane, or acetone [21] [22]. The extraction efficiency for Bis(2-ethylhexyl) Phthalate from environmental matrices typically ranges from 70-110%, with isotope dilution correction providing compensation for extraction losses [23] [21].

Method validation in environmental matrices requires assessment of matrix effects, extraction recovery, and analytical precision across multiple sample types. Recovery studies typically demonstrate values between 87-105% when using appropriate isotope-labeled internal standards [16] [23]. The method detection limits typically range from 0.4 milligrams per liter for liquid matrices to 0.1 milligrams per kilogram for solid matrices [16] [11].

Sample Preparation Considerations

Sample preparation for gas chromatography-mass spectrometry analysis requires attention to potential contamination sources and analyte stability. Bis(2-ethylhexyl) Phthalate contamination can occur from laboratory plasticware, solvents, and sample containers, necessitating careful selection of analytical tools and frequent verification of the chromatographic system [1] [13]. The ubiquitous background presence of this compound in laboratory environments requires implementation of stringent quality control measures.

Cleanup procedures may be necessary to remove matrix interferences that could affect chromatographic separation or mass spectrometric detection. Solid-phase extraction using silica gel, alumina, or florisil provides effective cleanup for environmental matrices while maintaining quantitative recovery [23] [21]. The cleanup efficiency requires validation to ensure adequate removal of interfering compounds without significant analyte losses.

Derivatization procedures are typically not required for Bis(2-ethylhexyl) Phthalate-13C6 analysis, as the compound exhibits adequate thermal stability and volatility for direct gas chromatographic analysis [19] [24]. This represents a significant advantage compared to phthalate metabolite analysis, which typically requires derivatization to achieve adequate gas chromatographic behavior.

Quadrupole Time-of-Flight High-Resolution Mass Spectrometry Workflows

Quadrupole time-of-flight high-resolution mass spectrometry represents the most advanced analytical approach for Bis(2-ethylhexyl) Phthalate-13C6 detection, providing unparalleled mass accuracy, resolution, and structural characterization capabilities. This technology enables non-targeted analysis, metabolite identification, and trace-level quantification in complex matrices.

Instrumental Configuration and Performance Specifications

Modern quadrupole time-of-flight systems achieve mass resolution exceeding 40,000 full width at half maximum with mass accuracy better than 5 parts per million [25] [5]. The dual acquisition modes include extended dynamic range (2 gigahertz) for quantitative applications and high-resolution mode (4 gigahertz) for structural characterization [25] [5]. This flexibility enables optimization of analytical performance based on specific application requirements.

The mass range coverage extends from mass-to-charge ratio 25 to 1700, providing comprehensive detection capabilities for both small molecules and larger biomolecules [25] [5]. Acquisition rates of 1.4-10 spectra per second enable compatibility with ultra-high-performance liquid chromatography separations while maintaining adequate sensitivity [25] [5].

Automatic mass calibration using reference mass compounds ensures consistent mass accuracy throughout analytical sequences. The typical reference masses in positive mode include mass-to-charge ratios 121.050873 and 922.009798, while negative mode utilizes mass-to-charge ratios 119.03632 and 980.016375 [25]. This continuous calibration approach maintains mass accuracy specifications even during extended analytical runs.

Data Acquisition Strategies

Data-independent acquisition modes provide comprehensive molecular coverage while maintaining quantitative capabilities. The all-ion fragmentation approach enables simultaneous precursor and product ion detection, supporting both targeted quantification and non-targeted screening applications [5] [26]. This acquisition strategy generates fragmentation data for all ionized species within the specified mass range.

Targeted acquisition modes utilize selected ion monitoring for enhanced sensitivity in quantitative applications. The mass extraction windows for Bis(2-ethylhexyl) Phthalate-13C6 typically span ±10-20 millidaltons around the theoretical mass, balancing sensitivity with specificity requirements [25] [5]. The narrow mass extraction windows achievable with high-resolution mass spectrometry provide exceptional selectivity compared to unit resolution instruments.

Variable data-independent acquisition enables optimization of fragmentation energy across different mass ranges, improving structural characterization capabilities [5]. This approach provides fragmentation data throughout the chromatographic separation while maintaining adequate precursor ion intensity for quantitative analysis.

Fragmentation Pathway Characterization

High-resolution mass spectrometry enables detailed characterization of Bis(2-ethylhexyl) Phthalate-13C6 fragmentation pathways, supporting structural confirmation and metabolite identification. The primary diagnostic fragment ions occur at mass-to-charge ratios 121.0295, 147.0088, and 165.0193, corresponding to specific fragmentation mechanisms [5] [26]. These fragment ions serve as structural filters for phthalate identification in non-targeted screening applications.

The deprotonated benzoate ion at mass-to-charge ratio 121.0295 represents a universal fragment for phthalate esters, resulting from loss of alkyl side chains and formation of the carboxylate anion [5] [26]. This fragment provides high specificity for phthalate identification while maintaining adequate sensitivity for trace-level detection.

The deprotonated ortho-phthalic anhydride ion at mass-to-charge ratio 147.0088 results from cyclization and dehydration reactions within the ionized molecule [5] [26]. This fragmentation pathway demonstrates specificity for ortho-substituted phthalate esters, distinguishing them from isomeric compounds with different substitution patterns.

Data Processing and Analysis Workflows

Automated data processing workflows utilize specialized software packages for peak detection, mass extraction, and isotopologue analysis. The MassHunter Qualitative Analysis and ProFinder software platforms provide integrated capabilities for both targeted quantification and non-targeted screening [25] [5]. These software packages incorporate advanced algorithms for accurate mass assignment, isotope pattern recognition, and spectral interpretation.

Isotopologue extraction algorithms enable automated identification and quantification of carbon-13 labeled species based on theoretical isotope patterns [25] [5]. The software compares observed isotope patterns with theoretical predictions, providing confidence scores for isotopologue identification and quantification.

Database searching capabilities enable identification of unknown compounds based on accurate mass and fragmentation patterns. The integration with spectral libraries and metabolite databases supports rapid structural characterization of detected compounds [5] [26]. This capability proves particularly valuable for metabolite identification and non-targeted screening applications.

Applications in Non-Targeted Analysis

Quadrupole time-of-flight high-resolution mass spectrometry enables non-targeted screening for Bis(2-ethylhexyl) Phthalate metabolites and transformation products. The high mass accuracy and resolution capabilities support confident identification of previously unknown compounds based on elemental composition determination and fragmentation pattern analysis [5] [26].

The suspect screening approach utilizes databases of predicted metabolites and transformation products to guide data analysis and compound identification [5] [26]. This strategy enables detection of anticipated metabolites while maintaining the capability to identify completely unknown compounds through accurate mass and fragmentation data.

Retrospective data analysis capabilities enable re-analysis of previously acquired datasets using updated databases and analytical methods [5] [27]. This approach maximizes the value of analytical data while supporting evolving research questions and regulatory requirements.

Method Performance and Validation

Method validation for quadrupole time-of-flight applications encompasses accuracy, precision, detection limits, and measurement uncertainty parameters. The high mass accuracy and resolution capabilities typically enable detection limits in the low picogram range with excellent precision characteristics [5] [27]. Mass accuracy specifications of less than 5 parts per million provide exceptional analytical confidence for compound identification and quantification.

The linear dynamic range for quantitative applications typically spans 4-5 orders of magnitude, supporting analysis across wide concentration ranges without sample dilution [25] [27]. This extended dynamic range proves particularly valuable for environmental and biological matrix analysis where analyte concentrations can vary significantly.

Quality control procedures for high-resolution mass spectrometry include regular mass calibration verification, resolution monitoring, and sensitivity assessment [5] [27]. These procedures ensure consistent analytical performance and enable early detection of instrumental issues that could affect data quality.

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Dates

Last modified: 04-14-2024

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